4-fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide
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Overview
Description
4-fluoro-N’-hydroxy-3-methylbenzene-1-carboximidamide is a chemical compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-hydroxy-3-methylbenzene-1-carboximidamide typically involves the reaction of 4-fluoro-3-methylbenzonitrile with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N’-hydroxy-3-methylbenzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the fluoro or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-fluoro-N’-hydroxy-3-methylbenzene-1-carboximidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-N’-hydroxy-3-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide: This compound has a similar structure but with different positions of the fluoro and methyl groups.
4-fluoro-3-methylbenzene-1-carboximidamide: Lacks the hydroxy group, leading to different chemical properties and reactivity.
Uniqueness
4-fluoro-N’-hydroxy-3-methylbenzene-1-carboximidamide is unique due to its specific functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C8H9FN2O |
---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
4-fluoro-N'-hydroxy-3-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2O/c1-5-4-6(8(10)11-12)2-3-7(5)9/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
PHZVDPONAZQUNF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=N/O)/N)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=NO)N)F |
Origin of Product |
United States |
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